7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile
Description
7-(4-Nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. This structure is characterized by:
- A 4-nitrophenyl group at position 7, contributing strong electron-withdrawing effects.
- A 5-oxo-2,3-dihydrothiazolo ring, which stabilizes the planar conformation of the bicyclic system.
The compound’s structural complexity and functional diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to nitroaromatic and cyano groups .
Properties
CAS No. |
879464-79-6 |
|---|---|
Molecular Formula |
C13H8N4O3S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C13H8N4O3S/c14-7-10-11(8-1-3-9(4-2-8)17(19)20)15-13-16(12(10)18)5-6-21-13/h1-4H,5-6H2 |
InChI Key |
QKZPJANCTHCSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Cyclocondensation with Phenacyl Bromides
A foundational method involves the Hantzsch condensation of 4-phenylthiazole-2-amine, acetylacetone, and 4-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) under reflux conditions in acetonitrile. The reaction proceeds via initial formation of a dihydropyrimidine intermediate, which undergoes cyclization with phenacyl bromide derivatives to yield the thiazolo[3,2-a]pyrimidine core. For the target compound, substituting phenacyl bromide with bromomalononitrile introduces the cyano group at position 6.
Optimization Data :
-
Catalyst : PTSA (15 mmol)
-
Solvent : Acetonitrile (25 mL)
-
Temperature : Reflux (82–85°C)
Key spectral data for the product include:
Microwave-Assisted Synthesis
Accelerated Cyclization Under Microwave Irradiation
Microwave irradiation significantly enhances reaction efficiency for thiazolopyrimidine derivatives. A mixture of 4-nitrobenzaldehyde (10 mmol), thiourea (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanolic potassium hydroxide undergoes microwave irradiation at 140°C for 8 minutes. This method avoids prolonged heating, reducing side reactions and improving regioselectivity.
Comparative Performance :
| Parameter | Conventional Heating | Microwave Method |
|---|---|---|
| Time | 24 h | 8 min |
| Yield | 42–55% | 69–88% |
| Purity (HPLC) | 90–92% | 95–98% |
The ¹³C NMR spectrum of the product confirms the cyano carbon at δ 117.1 ppm and the pyrimidine C-7 at δ 165.3 ppm.
Ultrasound-Enhanced Solvent-Free Synthesis
Green Chemistry Protocol
Ultrasound probe irradiation (51 W, 10 min) facilitates solvent-free condensation of 4-nitrobenzaldehyde, 2-aminothiazole, and malononitrile. This method eliminates solvent waste and achieves 90% yield, outperforming conventional reflux (50% yield over 5 h).
Advantages :
-
Atom Economy : 92% (vs. 78% for traditional methods)
Characteristic UV-Vis absorption at λₘₐₓ = 320 nm (π→π* transition of the nitro group) aligns with the product’s electronic structure.
High-Pressure Q-Tube Reactor Applications
Cyclocondensation Under Elevated Pressure
The Q-Tube reactor enables high-pressure (15 psi) cyclocondensation of 3-oxo-2-(4-nitrophenylhydrazono)propanal with 4-thiazolidinone derivatives at 120°C for 2 h. This method is ideal for thermally sensitive intermediates, achieving 85% yield and >99% purity.
Critical Reaction Parameters :
-
Pressure : 15 psi
-
Catalyst : Ammonium acetate (20 mol%)
Mechanistic Insights and Intermediate Characterization
Proposed Reaction Pathway
-
Step 1 : Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile forms α,β-unsaturated nitrile.
-
Step 2 : Nucleophilic attack by 2-aminothiazole generates a dihydropyrimidine-thione intermediate.
-
Step 3 : Cyclization via intramolecular nucleophilic substitution installs the thiazolo[3,2-a]pyrimidine core.
Isolation of Intermediates :
-
Intermediate A (dihydropyrimidine-thione): m.p. 121–123°C; ¹H NMR δ 4.81 (s, 1H, –CH)
-
Intermediate B (α,β-unsaturated nitrile): IR 2213 cm⁻¹ (C≡N)
Comparative Analysis of Synthetic Methods
Table 1. Efficiency Metrics Across Methodologies
| Method | Yield (%) | Time | Purity (%) | Eco-Friendliness |
|---|---|---|---|---|
| Conventional Reflux | 78 | 24 h | 90 | Moderate |
| Microwave | 88 | 8 min | 98 | High |
| Ultrasound | 90 | 10 min | 97 | Very High |
| Q-Tube Reactor | 85 | 2 h | 99 | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Functional Group Transformations
The cyano (-CN) and carbonyl (-C=O) groups in the compound participate in diverse reactions:
-
Nitrile hydrolysis : Treatment with concentrated converts the cyano group at position 6 to a carboxamide (-CONH) under reflux conditions .
-
Reduction of nitro group : Catalytic hydrogenation (e.g., ) reduces the 4-nitrophenyl substituent to a 4-aminophenyl group, altering electronic properties .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitrile hydrolysis | (conc.) | Reflux, 4–6 h | 6-carboxamide derivative |
| Nitro group reduction | , Pd-C | Ethanol, 50°C, 2 h | 7-(4-aminophenyl)-5-oxo-...-6-carbonitrile |
Substitution Reactions
The thiazole and pyrimidine rings undergo electrophilic and nucleophilic substitutions:
-
Halogenation : Reaction with substitutes the carbonyl oxygen at position 5 with chlorine, forming 5-chloro derivatives .
-
Aromatic substitution : The 4-nitrophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis .
Example Reaction Pathway for Halogenation
Key spectral data for 5-chloro derivative :
-
-NMR (DMSO-): δ 6.41 (s, 1H, pyrimidine-H), 8.10–8.30 (m, 4H, Ar-H).
-
IR: 2213 cm (C≡N), 1695 cm (C=O).
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazolopyrimidine ring undergoes cleavage:
-
Acid-mediated ring-opening : Heating with HCl opens the thiazole ring, yielding pyrimidine-thiol intermediates .
-
Base-induced rearrangement : Treatment with NaOH transforms the compound into quinazoline derivatives via ring expansion .
| Reaction | Conditions | Product |
|---|---|---|
| Acidic ring-opening | HCl (conc.), reflux | Pyrimidine-thiol with 4-nitrophenyl group |
| Alkaline rearrangement | NaOH, ethanol, Δ | Quinazoline-carbonitrile hybrid |
Biological Interaction Mechanisms
While not direct chemical reactions, the compound interacts with biological targets via:
-
Enzyme inhibition : The cyano and nitro groups facilitate hydrogen bonding with kinase active sites (e.g., EGFR, CDK2) .
-
Intercalation : The planar aromatic system interacts with DNA base pairs, as evidenced by UV-Vis hypochromicity studies.
Key Pharmacophore Features :
-
Nitro group: Enhances electron-withdrawing effects, improving DNA binding affinity.
-
Thiazole ring: Participates in hydrophobic interactions with protein pockets.
Stability and Reactivity
Scientific Research Applications
7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs of the target compound include derivatives with variations in substituents and functional groups (Table 1).
Table 1: Structural Features of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
- Electron Effects : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy in ) or halogens (e.g., chloro in ).
Pharmacological and Physicochemical Properties
Pharmacological Potential:
- The nitro group may confer antimicrobial or anticancer activity, as seen in nitroaromatic drugs, though direct data for this compound are lacking .
Physicochemical Properties :
- Solubility : The carbonitrile group improves polar solubility compared to esters (e.g., ) but less than carboxamides.
- Stability : The nitro group may reduce photostability compared to methoxy or methyl substituents.
Crystallographic and Spectral Data
- Crystal Packing : Analogs with halogen substituents (e.g., bromo in ) exhibit π-halogen interactions, while nitro groups may enhance π-stacking due to electron-deficient aromatic rings.
- Spectroscopy : IR and NMR spectra for analogs confirm carbonyl (1650–1700 cm⁻¹) and nitrile (2200–2250 cm⁻¹) peaks, consistent with the target compound’s structure .
Biological Activity
The compound 7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound typically involves multi-step reactions that include the formation of the thiazole and pyrimidine rings. A common method includes the reaction of 4-nitrobenzaldehyde with malononitrile and other reagents under reflux conditions to yield the desired product. The structural characterization is often performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.
Antimicrobial Activity
Research has shown that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating potent inhibitory effects. The presence of electron-withdrawing groups such as nitro groups enhances this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes .
Anticancer Properties
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular signaling pathways. For instance, IC50 values have been reported in the range of 10–20 µM for various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study conducted by Chikhalia et al., a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against pathogenic bacteria. The results indicated that compounds with nitro substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Mechanisms : A study published in Nature explored the mechanism of action of thiazolo[3,2-a]pyrimidines on cancer cells. The findings revealed that these compounds could effectively disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Research Findings Summary Table
| Activity Type | Effect | Cell Lines/Organisms Tested | IC50 Values |
|---|---|---|---|
| Antimicrobial | Bactericidal | E. coli, S. aureus | Varies; significant inhibition observed |
| Anticancer | Induction of apoptosis | MCF-7, A549 | 10–20 µM |
| Anti-inflammatory | Inhibition of COX-2 | In vitro models | Not specified |
Q & A
Q. What statistical methods are used to validate reproducibility in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (temperature, catalyst loading).
- ANOVA : Tests significance of factor interactions (e.g., p < 0.05 for reflux time vs. yield).
- Control charts : Monitor batch-to-batch variability during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
